molecular formula C7H12O B6250381 2,3,3-trimethylcyclobutan-1-one CAS No. 28290-01-9

2,3,3-trimethylcyclobutan-1-one

Cat. No.: B6250381
CAS No.: 28290-01-9
M. Wt: 112.2
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Description

2,3,3-Trimethylcyclobutan-1-one is an organic compound with the molecular formula C7H12O It is a cyclobutanone derivative characterized by the presence of three methyl groups attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-trimethylcyclobutan-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,3,3-trimethyl-2-butanol with a strong acid like sulfuric acid can lead to the formation of the desired cyclobutanone through an intramolecular cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as Lewis acids can facilitate the cyclization reactions, and continuous flow reactors may be employed to scale up the production while maintaining control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 2,3,3-Trimethylcyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the cyclobutanone to alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The methyl groups on the cyclobutane ring can participate in substitution reactions, where halogens or other functional groups replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of light or a catalyst.

Major Products:

    Oxidation: Formation of 2,3,3-trimethylcyclobutanone carboxylic acid.

    Reduction: Formation of 2,3,3-trimethylcyclobutanol.

    Substitution: Formation of halogenated derivatives like 2,3,3-trimethylcyclobutanone bromide.

Scientific Research Applications

2,3,3-Trimethylcyclobutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,3,3-trimethylcyclobutan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in biological activity or chemical reactivity. For example, in oxidation reactions, the compound may act as a substrate for oxidizing enzymes, leading to the formation of oxidized products.

Comparison with Similar Compounds

    2,2,3-Trimethylcyclobutan-1-one: Another cyclobutanone derivative with a slightly different methyl group arrangement.

    Cyclobutanone: The parent compound without any methyl substitutions.

    2,2-Dimethylcyclobutan-1-one: A related compound with two methyl groups on the cyclobutane ring.

Uniqueness: 2,3,3-Trimethylcyclobutan-1-one is unique due to its specific methyl group arrangement, which influences its chemical reactivity and physical properties. This distinct structure makes it valuable for specific synthetic applications and research studies.

By understanding the properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields, contributing to advancements in chemistry and related disciplines.

Properties

CAS No.

28290-01-9

Molecular Formula

C7H12O

Molecular Weight

112.2

Purity

95

Origin of Product

United States

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